2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
The core structure consists of a 1,3,4-oxadiazole ring fused with an indole moiety, modified by a propyl group at the 5-position of the oxadiazole and a 2,4,6-trimethylphenylacetamide side chain. These analogs share the 1,3,4-oxadiazole-indole scaffold but differ in substituents, influencing solubility, stability, and bioactivity .
Properties
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-5-8-22-26-27-24(30-22)20-13-18-9-6-7-10-19(18)28(20)14-21(29)25-23-16(3)11-15(2)12-17(23)4/h6-7,9-13H,5,8,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJDOPKHLNZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts . The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structure
The compound features:
- An indole ring known for its role in various biological processes.
- An oxadiazole ring which enhances its pharmacological profile.
Pharmacological Research
The compound has shown promise in pharmacological studies due to its potential anti-inflammatory, antiviral, and anticancer properties. The indole moiety is particularly noted for its ability to modulate various biological pathways associated with cell growth and apoptosis.
Antioxidant Activity
Research indicates that derivatives of this compound can exhibit significant antioxidant properties. For instance, studies have shown that certain oxadiazole-containing compounds protect against oxidative stress in cellular models such as Caenorhabditis elegans exposed to harmful agents like juglone .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis:
- It can be utilized to create more complex molecules for drug development.
- Its unique structure allows for modifications that can lead to novel therapeutic agents.
Biochemical Assays
In biochemical research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to influence cellular processes makes it a valuable tool in understanding disease mechanisms.
Uniqueness
What distinguishes 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide from similar compounds is the combination of both the indole and oxadiazole rings within a single molecule. This duality enhances its biological activity spectrum compared to compounds containing only one of these moieties.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Research involving Caenorhabditis elegans indicated that certain derivatives could protect against neurodegenerative conditions by reducing oxidative stress markers. This suggests potential applications in neuropharmacology .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation . The oxadiazole ring contributes to the compound’s stability and enhances its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with four analogs from , highlighting key structural differences and their implications:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Substituents on Oxadiazole/Indole | Acetamide Substituent | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₂₄H₂₆N₄O₂ | 414.5* | 5-propyl, 1H-indole | 2,4,6-trimethylphenyl | Not reported |
| 8t | C₂₀H₁₇N₄SO₃Cl | 428.5 | 5-(1H-indol-3-ylmethyl) | 5-chloro-2-methylphenyl | Not reported |
| 8u | C₂₂H₂₂N₄O₃S | 422.0 | 5-(1H-indol-3-ylmethyl) | 2-ethoxy-6-methylphenyl | Not reported |
| 8v | C₂₀H₁₇N₅O₄S | 423.0 | 5-(1H-indol-3-ylmethyl) | 2-methyl-6-nitrophenyl | Not reported |
| 8w | C₁₉H₁₇N₅O₂S | 379.0 | 5-(1H-indol-3-ylmethyl) | 4-methyl-2-pyridinyl | Not reported |
*Estimated based on analogous structures.
Key Observations :
Inferences for the Target Compound :
- The propyl group might modulate enzyme inhibition differently than the indol-3-ylmethyl group. For instance, 8v (with a nitro group) shows higher LOX inhibition, suggesting electron-withdrawing substituents favor this activity. The target’s propyl group (electron-donating) may prioritize α-glucosidase or BChE inhibition .
- The trimethylphenyl group could enhance selectivity for α-glucosidase, analogous to 8u (2-ethoxy-6-methylphenyl, 82% inhibition), due to hydrophobic interactions with the enzyme’s active site .
Comparison with Benzofuran-Oxadiazole Analogs
highlights benzofuran-oxadiazole derivatives (e.g., 2a , 2b ) with antimicrobial activity. These compounds differ in their heterocyclic core (benzofuran vs. indole) but share the oxadiazole-acetamide motif:
| Compound ID | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Indole-oxadiazole | Propyl, trimethylphenyl | Not reported |
| 2a | Benzofuran-oxadiazole | 3-chlorophenyl | Antimicrobial (MIC: 8 µg/mL) |
| 2b | Benzofuran-oxadiazole | 4-methoxyphenyl | Antimicrobial (MIC: 4 µg/mL) |
Key Differences :
- The propyl group on oxadiazole could reduce polarity, contrasting with the sulfanyl-acetamide linkage in 2a–2b , which may enhance solubility and microbial target engagement .
Biological Activity
The compound 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures. Its unique configuration suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound consists of several key structural components:
- Indole Moiety : Known for its interactions with various biological targets.
- Oxadiazole Ring : Associated with diverse pharmacological activities.
- Acetamide Group : Implicated in enhancing lipophilicity and bioavailability.
The biological activity of this compound can be attributed to its structural elements:
-
Indole Moiety :
- Interacts with serotonin receptors and other proteins, potentially modulating neurotransmitter systems.
- Exhibits anticancer properties through apoptosis induction in tumor cells.
- Oxadiazole Ring :
-
Acetamide Group :
- Enhances the compound's solubility and permeability across cell membranes.
Antiproliferative Activity
A study investigated a library of oxadiazole derivatives similar to the compound . The results indicated that several derivatives exhibited significant cytotoxicity against cancer cell lines. Notably:
- Compounds demonstrated IC50 values in the low micromolar range against HCT-116 and HeLa cells.
- Molecular docking studies suggested that these compounds inhibit topoisomerase I, a critical enzyme involved in DNA replication and repair .
Antimicrobial Activity
Research on related oxadiazole derivatives has shown promising antibacterial properties. For instance:
- Compounds with similar oxadiazole structures have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria.
- The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
Case Study 1: Indole-Based Scaffolds
In a study focusing on indole-based hybrid oxadiazole scaffolds, compounds were synthesized and screened for urease inhibitory activity. Results indicated strong competitive inhibition with a Ki value of 0.003 μM for some derivatives . This highlights the therapeutic potential of similar compounds in treating conditions associated with urease activity.
Case Study 2: Anticancer Properties
Another investigation into oxadiazole derivatives revealed their capability to induce apoptosis in cancer cells via modulation of signaling pathways linked to cell survival and proliferation. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- MESP and HOMO-LUMO Analysis : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Low LUMO energy (-1.5 eV to -2.0 eV) suggests reactivity with biological targets .
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2). Prioritize poses with hydrogen bonds to oxadiazole nitrogen and indole C-3 .
- ADMET Prediction : Apply SwissADME to evaluate logP (ideal: 2–3) and CYP450 metabolism .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Key issues include maintaining regioselectivity in N-arylation and minimizing byproducts.
- Methodology :
- Process Control : Implement continuous flow reactors for oxadiazole cyclization to improve heat distribution and reduce side reactions .
- Byproduct Mitigation : Use membrane filtration (e.g., nanofiltration) to remove unreacted intermediates .
- Quality Metrics : Track mass balance and purity at each step via UPLC-MS .
How does the compound’s stability under physiological conditions impact experimental design?
Advanced Research Question
Instability in PBS or serum-containing media can lead to false negatives in bioassays.
- Methodology :
What in vitro models are appropriate for evaluating its anticancer or anti-inflammatory potential?
Basic Research Question
- Cell Lines : Use HT-29 (colorectal cancer) or RAW 264.7 (macrophages) for initial screening. Validate cytotoxicity via MTT assays (48–72 hours incubation) .
- Mechanistic Studies : Measure TNF-α/IL-6 suppression (ELISA) or caspase-3 activation (fluorometric assays) .
How can researchers address solubility limitations in pharmacokinetic studies?
Advanced Research Question
Poor aqueous solubility (<10 µg/mL) is common for lipophilic acetamide derivatives.
- Methodology :
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 7.04 (t, H-5’), δ 6.95 (t, H-6’) | |
| EIMS | m/z 189 [M⁺], m/z 158 (C10H8NO⁺) | |
| HPLC | Retention time: 8.2 min (ACN/H₂O, 70:30) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
